3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid hydrochloride
Overview
Description
Scientific Research Applications
Renewable Building Blocks for Polymer Synthesis
Phloretic Acid in Polybenzoxazine Formation
Phloretic acid, a phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, as an alternative to phenol. This application highlights the potential of naturally occurring and synthetic phenolic compounds in developing bio-based materials with desirable thermal and thermo-mechanical properties for various applications, suggesting a similar possibility for research into the utilization of 3-(1-Benzyl-4-oxopiperidin-3-yl)propanoic acid hydrochloride in material science (Trejo-Machin et al., 2017).
Fluorescent Derivatisation for Biological Assays
Amino Acid Derivatisation
The derivatisation of amino acids with fluorescent reagents, leading to strongly fluorescent compounds, has been evaluated for its applicability in biological assays. This research area demonstrates the utility of specific chemical modifications to enhance the detection and analysis capabilities in biological and chemical studies, potentially extending to compounds like this compound for similar applications (Frade et al., 2007).
Advanced Synthesis Techniques for Medicinal Chemistry
Chiral Non-Racemic Derivatives Synthesis
Research on synthesizing chiral non-racemic 3-(dioxopiperazin-2-yl)propionates from glutamate presents a methodology that could be adaptable for synthesizing derivatives of this compound. These methodologies are crucial in developing compounds with potential applications in receptor binding studies, indicating a pathway for research into the compound's use in medicinal chemistry (Weigl & Wünsch, 2002).
Polymer Modification for Medical Applications
Radiation-Induced Hydrogel Modification
The modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, shows the potential for chemical modifications to enhance the properties of polymers for medical applications. This suggests that research into the modification of polymers with this compound could find relevance in developing new materials with specific biological activities (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
3-(1-benzyl-4-oxopiperidin-3-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c17-14-8-9-16(10-12-4-2-1-3-5-12)11-13(14)6-7-15(18)19;/h1-5,13H,6-11H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODESZMXZWAQSKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)CCC(=O)O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1263094-09-2 | |
Record name | 3-Piperidinepropanoic acid, 4-oxo-1-(phenylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263094-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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